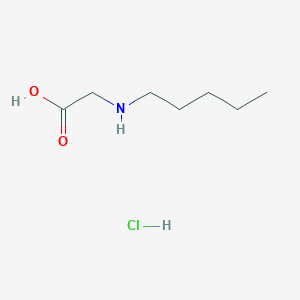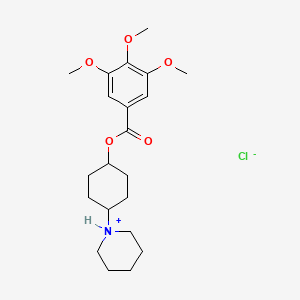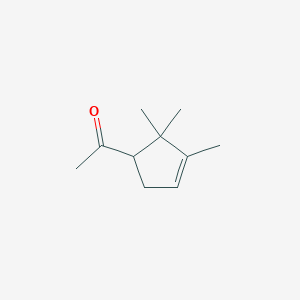
Chlorodifluoroborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodifluoroborane is a chemical compound with the molecular formula BClF₂. It is a boron-containing compound where the boron atom is bonded to one chlorine atom and two fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorodifluoroborane can be synthesized through several methods. One common method involves the reaction of boron trichloride (BCl₃) with hydrogen fluoride (HF) under controlled conditions. The reaction typically takes place at low temperatures to ensure the formation of this compound without further fluorination to form boron trifluoride (BF₃).
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized reactors that allow for precise control of temperature and pressure. The reaction between boron trichloride and hydrogen fluoride is carried out in a continuous flow system to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Chlorodifluoroborane undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the chlorine or fluorine atoms are replaced by other substituents. These reactions are often facilitated by nucleophilic reagents.
Addition Reactions: The compound can also undergo addition reactions with unsaturated organic molecules, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Reagents such as alkoxides, amines, and thiols are commonly used in substitution reactions with this compound.
Catalysts: Lewis acids or bases may be employed to catalyze addition reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield boron alkoxides, while addition reactions with alkenes can produce organoboron compounds .
Scientific Research Applications
Chlorodifluoroborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds that are valuable intermediates in various chemical processes.
Biology: Research into the biological activity of boron compounds has explored the potential use of this compound in drug development and as a tool for studying boron metabolism in living organisms.
Medicine: Boron-containing compounds, including this compound, are investigated for their potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Mechanism of Action
The mechanism by which chlorodifluoroborane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in this compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in a wide range of chemical reactions, including the formation of boron-nitrogen and boron-oxygen bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .
Comparison with Similar Compounds
- Boron trifluoride (BF₃)
- Boron trichloride (BCl₃)
- Boron difluoride chloride (BF₂Cl)
Chlorodifluoroborane’s unique combination of chlorine and fluorine atoms makes it a versatile compound with a wide range of applications in scientific research and industry.
Properties
CAS No. |
14720-30-0 |
|---|---|
Molecular Formula |
BClF2 |
Molecular Weight |
84.26 g/mol |
IUPAC Name |
chloro(difluoro)borane |
InChI |
InChI=1S/BClF2/c2-1(3)4 |
InChI Key |
ARGRMFKYCQHOAU-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)





